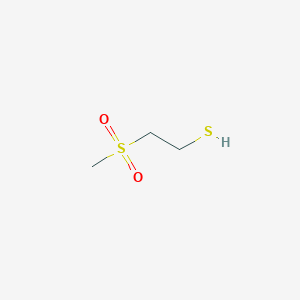

2-Methanesulfonylethane-1-thiol

Descripción

2-Methanesulfonylethane-1-thiol (IUPAC: 2-(methylsulfonyl)ethanethiol) is a sulfur-containing organic compound characterized by a methanesulfonyl group (-SO₂CH₃) and a terminal thiol (-SH) group. The sulfonyl group is electron-withdrawing, enhancing the acidity of the thiol proton (estimated pKa ~6–8, lower than aliphatic thiols due to the sulfonyl’s inductive effect). This compound’s dual functionality enables nucleophilic reactivity (via the thiol) and stability under oxidative conditions (due to the sulfonyl group).

Propiedades

IUPAC Name |

2-methylsulfonylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-7(4,5)3-2-6/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZDLVGHZRXUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide, such as ethyl bromide, under nucleophilic substitution conditions . The reaction proceeds as follows:

CH3SO2CH2CH2Br+NaSH→CH3SO2CH2CH2SH+NaBr

Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to form an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol .

Industrial Production Methods: Industrial production of 2-Methanesulfonylethane-1-thiol typically involves large-scale nucleophilic substitution reactions using sodium hydrosulfide or thiourea. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a controlled environment to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methanesulfonylethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example, oxidation with hydrogen peroxide yields the corresponding sulfonic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or bromine can be used as oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Alkyl halides and thiourea are typical reagents for nucleophilic substitution reactions.

Major Products Formed:

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Result from further oxidation of the thiol group.

Sulfides: Produced by reduction of the sulfonyl group.

Aplicaciones Científicas De Investigación

2-Methanesulfonylethane-1-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of thiol-based redox biology and as a probe for investigating sulfur metabolism.

Mecanismo De Acción

The mechanism of action of 2-Methanesulfonylethane-1-thiol involves its reactivity with various biological and chemical targets. The thiol group can form covalent bonds with electrophilic centers, such as carbonyl groups, leading to the formation of thioethers or disulfides. This reactivity is crucial in redox biology, where thiols play a role in maintaining cellular redox balance and protecting against oxidative stress .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The table below highlights key structural and functional differences between 2-Methanesulfonylethane-1-thiol and analogous compounds:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethanesulfonyl group in is more electron-withdrawing than methanesulfonyl, increasing electrophilicity. This makes the sulfonyl chloride in highly reactive in nucleophilic substitutions, whereas the thiol in 2-Methanesulfonylethane-1-thiol participates in redox reactions (e.g., disulfide formation).

- Biological Relevance : Thioether-containing compounds (e.g., ) exhibit antimicrobial properties, suggesting that sulfur linkages enhance bioactivity. However, the thiol group in 2-Methanesulfonylethane-1-thiol may confer distinct redox-modulating effects, such as antioxidant behavior or enzyme inhibition.

Actividad Biológica

2-Methanesulfonylethane-1-thiol, also known as mesylate thiol, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₂H₆O₂S₂

- Molecular Weight : 110.19 g/mol

- CAS Number : 2917-26-2

The compound features a thiol functional group (-SH) attached to a methanesulfonyl group, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 2-Methanesulfonylethane-1-thiol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that 2-Methanesulfonylethane-1-thiol possesses anticancer properties, particularly against breast and lung cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A recent study investigated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 25 | 60 | 70 |

| 50 | 30 | 40 |

The biological activity of 2-Methanesulfonylethane-1-thiol can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to damage and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival, particularly in cancer cells.

- Membrane Disruption : The thiol group can interact with membrane lipids, altering membrane integrity and function.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound shows minimal cytotoxicity towards normal cells. However, further studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.